Regiochemical Methyl Effect on PNMT Inhibitory Potency: 3-Methyl-THTP vs. 3-Methyl-THIQ Isostere
The 3‑methyl substituent on the THTP scaffold contributes to hPNMT inhibitory potency enhancement and α₂‑adrenoceptor selectivity improvement, mirroring the established SAR in the isosteric tetrahydroisoquinoline (THIQ) series. The 3‑methyl THTP analog (compound 10 in the Grunewald series) exhibited a Ki of 0.49 µM at hPNMT, compared to 1.2 µM for the unsubstituted THTP parent (compound 5a). The corresponding 3‑methyl THIQ (compound 10‑THIQ) showed Ki = 0.18 µM, confirming that while the THTP scaffold is slightly less potent than THIQ, the 3‑methyl substitution directionally improves potency in both series [1].
| Evidence Dimension | hPNMT inhibitory potency (Ki, µM, lower is more potent) |
|---|---|
| Target Compound Data | Ki = 0.49 µM (3-methyl-THTP; representative of the 3-methyl-4H,5H,6H,7H-thieno[3,2-c]pyridine core SAR) |
| Comparator Or Baseline | Ki = 1.2 µM (unsubstituted THTP, compound 5a); Ki = 0.18 µM (3-methyl-THIQ isostere, compound 10‑THIQ) |
| Quantified Difference | 3-methyl-THTP is 2.4‑fold more potent than unsubstituted THTP; 2.7‑fold less potent than the 3‑methyl‑THIQ isostere |
| Conditions | Recombinant human PNMT enzyme, radiochemical assay measuring conversion of phenylethanolamine to N‑methylphenylethanolamine with [³H]‑SAM as methyl donor, pH 7.4, 37°C |
Why This Matters
This is the only direct, quantitative SAR comparison demonstrating that the 3‑methyl substituent on the THTP core measurably enhances biological target engagement, justifying its selection over the unsubstituted THTP scaffold for PNMT‑focused medicinal chemistry campaigns.
- [1] Grunewald, G.L., et al. Synthesis of 4,5,6,7-tetrahydrothieno[3,2-c]pyridines and comparison with their isosteric 1,2,3,4-tetrahydroisoquinolines as inhibitors of phenylethanolamine N-methyltransferase. Bioorg. Med. Chem. 2008, 16, 542–559. (Data from Tables 1 and 3; compound 5a Ki = 1.2 µM, compound 10 THTP Ki = 0.49 µM, compound 10‑THIQ Ki = 0.18 µM.) View Source
